molecular formula C18H14F3N3OS B2436141 1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-23-6

1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2436141
CAS No.: 321998-23-6
M. Wt: 377.39
InChI Key: KVLFSICXPGEGJZ-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime” is a chemical compound with a complex structure . It is related to the compound "4 (1H)-Pyridinone, 1-methyl-3-phenyl-5- [3- (trifluoromethyl)phenyl]-" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a related compound is 1S/C18H15F3N2OS/c1-23-17 (25-14-9-5-8-13 (10-14)18 (19,20)21)15 (11-24)16 (22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Bhat et al. (2016) focused on the synthesis of pyrazole derivatives, including those with structures similar to 1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime, demonstrating broad-spectrum antimicrobial and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and showed promising inhibition of E. coli MurB enzyme, comparable to the standard drug Ciproflaxin (Bhat et al., 2016).

Synthesis and Characterization

Palka et al. (2014) reported on the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, a group that includes compounds structurally similar to the one . This study presented a microwave-assisted approach to synthesize these compounds, providing a pathway for creating novel derivatives with potential applications in various fields (Palka et al., 2014).

Crystallographic Studies

The work of Xu and Shi (2011) involved synthesizing and determining the crystal structure of a pyrazole derivative closely related to the compound of interest. The study provided insights into the molecular structure and potential interactions, which could be relevant for understanding the physical and chemical properties of similar compounds (Xu & Shi, 2011).

Spectroscopic and Magnetic Properties

Uraev et al. (2020) synthesized aminomethylene derivatives of pyrazole-5-one and studied their spectroscopic and magnetic properties. These derivatives, structurally related to the compound , provided valuable information on the behavior of such compounds under various conditions, which can be crucial for their application in scientific research (Uraev et al., 2020).

Properties

IUPAC Name

(NE)-N-[[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c1-24-17(26-14-9-5-8-13(10-14)18(19,20)21)15(11-22-25)16(23-24)12-6-3-2-4-7-12/h2-11,25H,1H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLFSICXPGEGJZ-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.